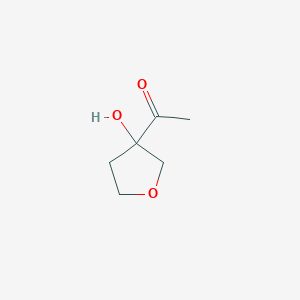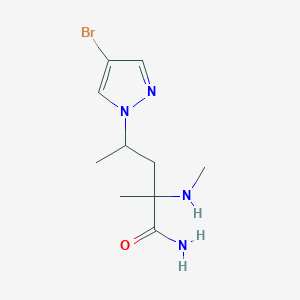![molecular formula C12H12F3N3O4 B13548283 3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B13548283.png)
3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a synthetic organic compound belonging to the class of triazolopyridines. This compound is characterized by its unique structure, which includes a trifluoromethyl group, a triazole ring, and a carboxylic acid functional group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.
Methoxyethoxy Methylation: The methoxyethoxy methyl group is added via alkylation reactions using appropriate alkyl halides or sulfonates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethoxy methyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the triazole ring or the carboxylic acid group, resulting in the formation of alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyridines with various functional groups.
Aplicaciones Científicas De Investigación
3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methoxyethoxy)methyl]-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or proteins involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 5-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrimidine
- 3-(Methoxyethoxy)methyl-1,2,4-triazolo[4,3-a]pyridine
Uniqueness
- Structural Features : The presence of both the trifluoromethyl group and the methoxyethoxy methyl group in the same molecule is unique, providing distinct chemical and biological properties.
- Biological Activity : The combination of these functional groups may enhance the compound’s ability to interact with specific biological targets, making it a valuable tool in medicinal chemistry and drug discovery.
Propiedades
Fórmula molecular |
C12H12F3N3O4 |
|---|---|
Peso molecular |
319.24 g/mol |
Nombre IUPAC |
3-(2-methoxyethoxymethyl)-5-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C12H12F3N3O4/c1-21-4-5-22-6-9-16-17-10-7(11(19)20)2-3-8(18(9)10)12(13,14)15/h2-3H,4-6H2,1H3,(H,19,20) |
Clave InChI |
WELNCSANZFIMIB-UHFFFAOYSA-N |
SMILES canónico |
COCCOCC1=NN=C2N1C(=CC=C2C(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Azabicyclo[3.2.2]nonane-6-carboxylic acid](/img/structure/B13548206.png)
![1-[4-Methyl-1-(2-methyl-2,3-dihydro-1,4-benzodioxine-2-carbonyl)piperidin-4-yl]methanaminehydrochloride](/img/structure/B13548217.png)





![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene;hydrochloride](/img/structure/B13548266.png)




![2-{[(tert-butoxy)carbonyl]amino}bicyclo[3.1.0]hexane-6-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13548287.png)
![2-{4-Chlorothieno[2,3-d]pyrimidin-2-yl}pyridine](/img/structure/B13548289.png)
